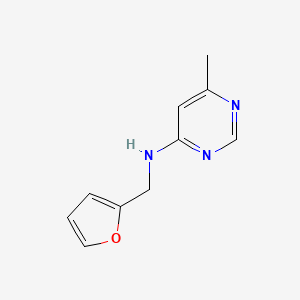
N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by researchers at the University of Queensland, Australia, and has shown promising results in preclinical studies as a potential cancer treatment.
作用机制
N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide selectively inhibits RNA polymerase I transcription by binding to a specific DNA sequence within the rDNA promoter. This leads to the disruption of the formation of the transcription initiation complex and the suppression of ribosome biogenesis. The inhibition of ribosome biogenesis leads to the activation of the p53 pathway, which ultimately leads to cell death.
Biochemical and Physiological Effects:
N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide has been shown to have a potent anti-cancer effect in preclinical studies. It selectively targets cancer cells by inhibiting RNA polymerase I transcription, which is overactive in many cancer cells. The inhibition of ribosome biogenesis leads to the activation of the p53 pathway, which ultimately leads to cell death. N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide has also been shown to have a low toxicity profile in animal models.
实验室实验的优点和局限性
One of the advantages of N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide is its selectivity for cancer cells. This allows for targeted cancer treatment with minimal damage to healthy cells. N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide has also been shown to have a low toxicity profile in animal models. However, one of the limitations of N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and treatment regimen for N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide.
未来方向
There are several future directions for the research and development of N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide. One potential direction is the combination of N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide with other cancer treatments, such as chemotherapy or immunotherapy, to enhance its anti-cancer effect. Another direction is the development of N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide analogs with improved solubility and pharmacokinetic properties. Finally, further research is needed to determine the optimal dosage and treatment regimen for N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide in clinical trials.
合成方法
The synthesis of N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-cyanooxan-4-ylamine, which is then reacted with 3-(2,4-dimethylphenyl)propanoic acid to form N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide. The final product is obtained after purification by chromatography.
科学研究应用
N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide has been extensively studied for its potential as a cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many cancer cells. This leads to the suppression of ribosome biogenesis and ultimately cell death. N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide has been tested in various cancer cell lines and animal models, with promising results.
属性
IUPAC Name |
N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13-3-4-15(14(2)11-13)5-6-16(20)19-17(12-18)7-9-21-10-8-17/h3-4,11H,5-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDMUBHYMHBGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)NC2(CCOCC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2976349.png)
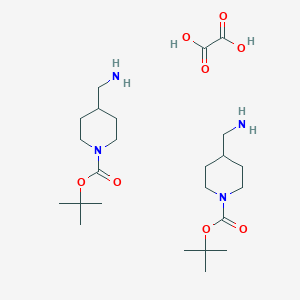


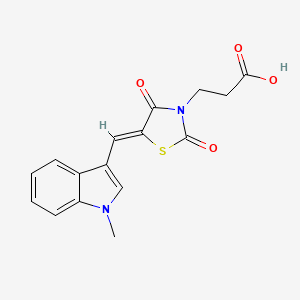
![N-[(2,6-difluorophenyl)methyl]-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2976358.png)
![N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2976359.png)

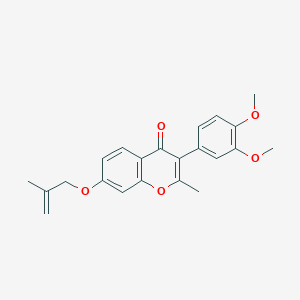
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2976364.png)
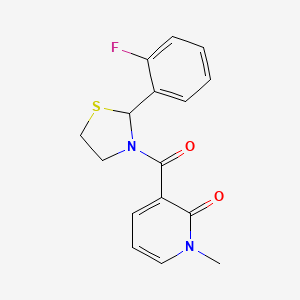

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea](/img/structure/B2976367.png)
